
1-Bromonon-1-en-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is a chiral compound with the molecular formula C17H20BrN2O3. It contains a bromine atom, a nitro group, and a dibenzylamino group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol can be achieved through a multi-step process. One approach involves the bromination of a suitable precursor, followed by the introduction of the dibenzylamino and nitro groups under controlled conditions. Common reagents include bromine (Br2), dibenzylamine, and nitric acid (HNO3).
Industrial Production Methods: In an industrial setting, the production of this compound may utilize batch reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems can help in monitoring and adjusting reaction parameters in real-time.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under basic conditions.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Corresponding amine derivatives
Reduction: Alcohols or ethers, depending on the nucleophile used
Substitution: Various substituted derivatives based on the nucleophile
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom and nitro group are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The dibenzylamino group can also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- 1-Bromo-3-nitrobutane
- 1-Bromo-3-(dibenzylamino)butane
- 1-Bromo-3-(dibenzylamino)-1-nitropropane
Uniqueness: (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is unique due to its chiral centers and the presence of multiple functional groups, which provide a diverse range of reactivity and potential applications. Its specific stereochemistry can also lead to different biological activities compared to its achiral or differently substituted analogs.
特性
CAS番号 |
919123-63-0 |
|---|---|
分子式 |
C9H13Br |
分子量 |
201.10 g/mol |
IUPAC名 |
1-bromonon-1-en-3-yne |
InChI |
InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3 |
InChIキー |
XUBPKFJARORGQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)
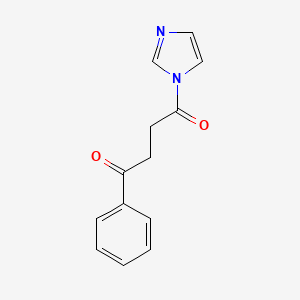
![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
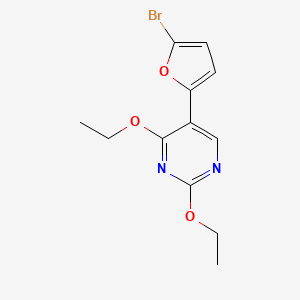
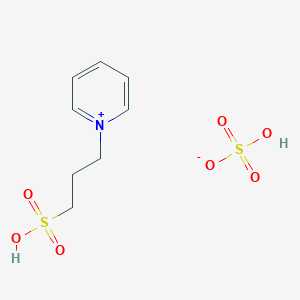
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

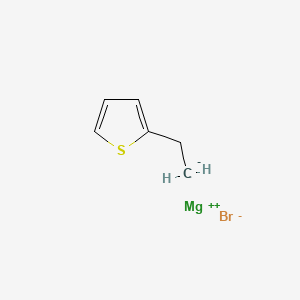
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)

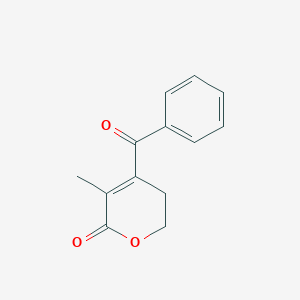

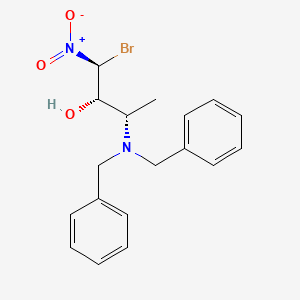
![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
